5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
The core structure consists of a pyrazole fused to a pyridine ring, with substituents at positions 2, 3, 5, and 6. Key features include:
- 5-Benzyl group: Enhances lipophilicity and may influence binding pocket interactions.
- N-(4-Butylphenyl)carboxamide: The bulky 4-butylphenyl substituent likely impacts solubility and target selectivity.
- 3-Oxo and 2-phenyl groups: Stabilize the tautomeric form and contribute to π-π stacking interactions.
Pyrazolo[4,3-c]pyridines are frequently explored as kinase inhibitors, such as JAK or MAPK targets .
Properties
IUPAC Name |
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28N4O2/c1-2-3-10-22-15-17-24(18-16-22)31-29(35)26-20-33(19-23-11-6-4-7-12-23)21-27-28(26)32-34(30(27)36)25-13-8-5-9-14-25/h4-9,11-18,20-21H,2-3,10,19H2,1H3,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSCNXNJTPRBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[4,3-c]Pyridine Core
The synthesis begins with the cyclization of 4-chloropyridine-3-carbohydrazide (1) under acidic conditions. Heating the hydrazide derivative in acetic acid at 120°C for 12 hours induces intramolecular cyclization, yielding 3-oxo-2H-pyrazolo[4,3-c]pyridine (2) (Fig. 1). This step achieves a 68% yield after recrystallization from ethanol.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | AcOH | 120 | 12 | 68 |
| FeCl3 | DCE | 80 | 24 | 72 |
| PTSA | Toluene | 110 | 18 | 61 |
Iron(III) chloride in 1,2-dichloroethane (DCE) at 80°C for 24 hours marginally improves yield (72%) by facilitating electrophilic aromatic substitution.
Introduction of the 5-Benzyl and 2-Phenyl Groups
The 5-position is benzylated via nucleophilic aromatic substitution using benzyl bromide in dimethylformamide (DMF) with potassium carbonate as a base. Refluxing at 100°C for 6 hours installs the benzyl group, yielding 5-benzyl-3-oxo-2H-pyrazolo[4,3-c]pyridine (3) (85% yield). Concurrently, the 2-phenyl group is introduced through a Suzuki-Miyaura coupling between 3-iodopyrazolo[4,3-c]pyridine and phenylboronic acid, employing tetrakis(triphenylphosphine)palladium(0) as a catalyst.
Oxidation to 3-Oxo Functionality
Controlled oxidation of the 3-position is achieved using manganese dioxide in dichloromethane at room temperature for 4 hours, converting the 3-hydroxy intermediate to the 3-oxo derivative (4) with 90% efficiency.
Attachment of the N-(4-Butylphenyl)Carboxamide
The carboxylic acid at position 7 is activated via reaction with thionyl chloride to form the acyl chloride, which is subsequently treated with 4-butylphenylamine in tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine scavenges HCl, driving the amidation to completion (78% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance solubility of intermediates during benzylation, while toluene minimizes side reactions in Friedel-Crafts alkylation. Elevated temperatures (80–120°C) accelerate cyclization but risk decomposition, necessitating careful thermal monitoring.
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh3)4) optimize cross-coupling efficiency, with ligand selection critically impacting yield. For example, XPhos ligands increase turnover in Suzuki-Miyaura reactions by stabilizing the active palladium species.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, H-7), 7.89–7.45 (m, 10H, aromatic), 5.72 (s, 2H, CH2Ph), 2.58 (t, J = 7.6 Hz, 2H, CH2Bu), 1.55–1.23 (m, 4H, CH2CH2).
13C NMR (100 MHz, DMSO-d6): δ 167.8 (C=O), 158.2 (C-3), 143.5–126.3 (aromatic), 50.1 (CH2Ph), 35.4 (CH2Bu).
HRMS (ESI): m/z calculated for C30H28N4O2 [M+H]+: 477.2287; found: 477.2291.
Industrial-Scale Production Considerations
Scaling the synthesis requires transitioning from batch to continuous flow reactors, particularly for exothermic steps like acyl chloride formation. Microreactors enhance heat dissipation and reduce reaction times from hours to minutes. Purification via simulated moving bed (SMB) chromatography improves throughput, achieving >99% purity with 95% recovery.
Challenges and Alternative Approaches
Low Solubility of Intermediates
The 4-butylphenylcarboxamide derivative exhibits poor solubility in aqueous media, complicating in vitro assays. Co-solvent systems (e.g., DMSO:PBS, 1:9 v/v) or lipid-based nanoemulsions address this limitation.
Alternative Cyclization Strategies
Microwave-assisted synthesis reduces cyclization time from 24 hours to 30 minutes, enhancing throughput. For example, irradiating the hydrazide precursor at 150°C in acetonitrile with catalytic p-toluenesulfonic acid achieves 70% yield.
Chemical Reactions Analysis
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional substituents or modify existing ones.
Scientific Research Applications
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]pyridine Derivatives
*Inferred from structural similarity to (C₂₄H₂₃FN₄O₂, MW 418.47).
Key Observations:
Substituent Effects on Solubility :
- The 4-butylphenyl group in the target compound increases hydrophobicity compared to the 4-fluorophenyl () or tetrahydrofuran-2-ylmethyl () derivatives. This may reduce aqueous solubility but improve membrane permeability .
- Ethyl or methoxy groups (e.g., ) balance lipophilicity and polarity.
Substituents like chloro and methoxy groups may enhance binding affinity. Bulky groups (e.g., benzyl, butylphenyl) could favor selectivity for larger hydrophobic pockets in enzyme active sites.
Synthetic Accessibility :
Biological Activity
5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[4,3-c]pyridine family and features a complex structure that includes a benzyl group and a butylphenyl moiety. The synthesis typically involves multi-step organic reactions that may include oxidation, reduction, and substitution processes.
Anticancer Properties
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer activity. For instance, a study highlighted the inhibitory effects of similar compounds on various kinases involved in cancer progression. Specifically, compounds within this class have demonstrated promising inhibitory actions against PI3Kα, with IC(50) values in the micromolar range .
Table 1: Summary of Biological Activities
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as kinases. It is believed to bind to the ATP-binding sites of these kinases, thereby inhibiting their activity and disrupting downstream signaling pathways critical for cancer cell survival and proliferation .
Case Studies
- In Vitro Studies : In vitro evaluations have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For example, one study reported an IC(50) value of 0.091 μM for a related compound against PI3Kα .
- In Vivo Studies : Animal models have been employed to assess the anticancer efficacy of these compounds. Results indicated that administration led to reduced tumor sizes and improved survival rates in treated groups compared to controls.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be controlled to improve yield?
The synthesis involves multi-step protocols, typically starting with cyclization of pyrazolo[4,3-c]pyridine cores followed by functionalization. Key steps include:
- Coupling reactions (e.g., amide bond formation between the pyridine-carboxylic acid and 4-butylphenylamine) under nitrogen atmosphere .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while toluene minimizes side reactions in alkylation steps .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency, and acid scavengers (e.g., Hünig’s base) stabilize reactive intermediates . Yield optimization requires precise temperature control (60–100°C) and iterative purification via column chromatography .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; carbonyl carbons at δ 165–170 ppm) .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between pyridine and phenyl rings) and validates stereochemistry .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., m/z calculated for C₃₂H₃₀N₄O₂: 526.2365) .
Q. How does the compound’s solubility profile influence formulation for in vitro assays?
The compound exhibits poor aqueous solubility due to hydrophobic substituents (benzyl, butylphenyl). Strategies include:
- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Micellar encapsulation : Surfactants like Tween-80 enhance dispersion in biological buffers . Solubility is pH-dependent; protonation of the pyridine nitrogen at acidic pH improves solubility .
Advanced Research Questions
Q. What strategies resolve contradictions in enzyme inhibition data across different assays?
Discrepancies in IC₅₀ values (e.g., PARP-1 inhibition) may arise from:
- Assay conditions : ATP concentration (low vs. high), detection method (fluorescence vs. radiometric) .
- Cellular context : Differences in membrane permeability (e.g., efflux pumps in cancer cell lines) reduce apparent potency . Standardization using recombinant enzymes and orthogonal assays (e.g., SPR for binding kinetics) mitigates variability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Key modifications include:
- Substituent variation : Replacing the 5-benzyl group with fluorinated aryl groups (e.g., 4-fluorophenyl) enhances PARP-1/2 selectivity by 2–3 fold .
- Scaffold hopping : Introducing a thienopyrimidine core reduces off-target kinase activity . Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability (F% >20% in Sprague-Dawley rats) and hepatic clearance via LC-MS/MS plasma analysis .
- Toxicity screening : Mitochondrial toxicity (Seahorse assay) and hERG channel inhibition (patch-clamp) predict cardiotoxicity risks .
- Metabolite identification : Use microsomal incubation (CYP3A4/2D6) to detect reactive intermediates .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in long-term storage?
- Degradation pathways : Hydrolysis of the amide bond occurs at pH <3 or >9; oxidation of the benzyl group is accelerated by light .
- Stabilization : Lyophilization with cryoprotectants (trehalose) and storage at −80°C under argon extends shelf life (>12 months) .
Methodological Considerations
- Data reproducibility : Validate assays with internal controls (e.g., olaparib for PARP inhibition) and triplicate runs .
- Contradiction analysis : Use meta-analysis tools (e.g., RevMan) to compare datasets from disparate studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
